molecular formula C7H12BrNO3 B15123634 Acetic acid (1-acetamido-3-bromopropan-2-yl) ester

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester

Cat. No.: B15123634
M. Wt: 238.08 g/mol
InChI Key: CRTDBNUWNGYKLS-UHFFFAOYSA-N
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Description

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester is an organic compound with the molecular formula C7H12BrNO3 It is a derivative of acetic acid and is characterized by the presence of an acetamido group and a bromine atom attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (1-acetamido-3-bromopropan-2-yl) ester typically involves the reaction of 3-bromo-1-propanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reaction conditions typically involve mild temperatures and aqueous or alcoholic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 1-acetamido-3-hydroxypropane, 1-acetamido-3-aminopropane, and 1-acetamido-3-thiopropane.

    Reduction Reactions: Products include 1-acetamido-3-propanol and 1-acetamido-3-propylamine.

    Oxidation Reactions: Products include 1-acetamido-3-bromopropanoic acid and other oxidized derivatives.

Scientific Research Applications

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid (1-acetamido-3-bromopropan-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid (1-acetamido-3-chloropropan-2-yl) ester
  • Acetic acid (1-acetamido-3-iodopropan-2-yl) ester
  • Acetic acid (1-acetamido-3-fluoropropan-2-yl) ester

Uniqueness

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

(1-acetamido-3-bromopropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTDBNUWNGYKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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